Thieno[3,2-b]pyridine-5-carboxylic acid
Overview
Description
Thieno[3,2-b]pyridine-5-carboxylic acid is a heterocyclic compound that features a fused ring system consisting of a thiophene ring and a pyridine ring
Mechanism of Action
Target of Action
Thieno[3,2-b]pyridine derivatives are an important class of heterocyclic compounds due to their pharmacological and biological utility . They have been reported as Pim-1 kinase inhibitors and multidrug resistance modulators . Pim-1 kinase is a type of enzyme that plays a crucial role in cell division and survival, and is often overexpressed in various types of cancer .
Mode of Action
It is believed to interact with its targets (like pim-1 kinase) and modulate their activity . This interaction can lead to changes in the function of the target, potentially inhibiting its activity and leading to a decrease in cell division and survival .
Biochemical Pathways
The biochemical pathways affected by Thieno[3,2-b]pyridine-5-carboxylic acid are likely related to its targets. For instance, Pim-1 kinase is involved in several signaling pathways that regulate cell growth and survival. By inhibiting Pim-1 kinase, this compound could potentially disrupt these pathways, leading to decreased cell proliferation and increased cell death .
Result of Action
The molecular and cellular effects of this compound’s action would depend on its specific targets and mode of action. Given its reported activity as a Pim-1 kinase inhibitor, it could potentially lead to decreased cell proliferation and increased cell death in cancer cells .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of thieno[3,2-b]pyridine-5-carboxylic acid typically involves the construction of the thieno[3,2-b]pyridine core followed by functionalization at the 5-position. One common method involves the cyclization of 2-aminothiophene-3-carboxylic acid derivatives with appropriate reagents under acidic or basic conditions . Another approach uses the reaction of 2-thioxopyridine-3-carbonitrile with various electrophiles to form the desired product .
Industrial Production Methods: Industrial production methods for this compound are not extensively documented, but they likely involve scalable versions of the laboratory synthesis methods. These methods would be optimized for yield, purity, and cost-effectiveness, potentially using continuous flow reactors and automated synthesis platforms.
Chemical Reactions Analysis
Types of Reactions: Thieno[3,2-b]pyridine-5-carboxylic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert nitro groups to amines or reduce carbonyl groups to alcohols.
Substitution: Electrophilic and nucleophilic substitution reactions can introduce various functional groups at different positions on the ring system.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are frequently used.
Substitution: Reagents like halogens, alkyl halides, and organometallic compounds are used under conditions such as reflux or microwave irradiation.
Major Products: The major products of these reactions depend on the specific reagents and conditions used. For example, oxidation can yield sulfoxides or sulfones, while substitution reactions can produce a wide range of derivatives with different functional groups.
Scientific Research Applications
Thieno[3,2-b]pyridine-5-carboxylic acid has a wide range of applications in scientific research:
Comparison with Similar Compounds
Thieno[2,3-b]pyridine: Another heterocyclic compound with a similar fused ring system but different substitution patterns.
Thieno[3,4-b]pyridine: A related compound with a different arrangement of the thiophene and pyridine rings.
Thieno[3,2-d]pyrimidine: A compound with a pyrimidine ring fused to a thiophene ring, showing different chemical and biological properties.
Uniqueness: Thieno[3,2-b]pyridine-5-carboxylic acid is unique due to its specific ring fusion and functionalization, which confer distinct electronic and steric properties. These properties make it particularly useful in the design of new materials and biologically active compounds .
Properties
IUPAC Name |
thieno[3,2-b]pyridine-5-carboxylic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H5NO2S/c10-8(11)6-1-2-7-5(9-6)3-4-12-7/h1-4H,(H,10,11) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CWBYTSQAVGCXFW-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=NC2=C1SC=C2)C(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H5NO2S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50480595 | |
Record name | Thieno[3,2-b]pyridine-5-carboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50480595 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
179.20 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
56473-92-8 | |
Record name | Thieno[3,2-b]pyridine-5-carboxylic acid | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=56473-92-8 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Thieno[3,2-b]pyridine-5-carboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50480595 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: Does the incorporation of Thieno[3,2-b]pyridine-5-carboxylic acid into echinomycin analogues affect their biological activity?
A1: While the provided research highlights the structural changes caused by this compound incorporation, it doesn't explicitly state whether these novel echinomycin analogues retain any antibiotic activity. Further research is needed to determine the specific biological activity and potency of these this compound-containing analogues.
Q2: What does the ability of Streptomyces species to utilize this compound suggest about the specificity of the quinoxaline-2-carboxylic acid activating enzyme?
A: The fact that the quinoxaline-2-carboxylic acid activating enzyme can utilize not only quinoxaline-2-carboxylic acid but also structurally similar compounds like this compound and quinoline-2-carboxylic acid suggests a degree of flexibility in its substrate specificity. [, , ] This finding opens possibilities for exploring a wider range of substrate analogues to generate novel quinoxaline antibiotic derivatives with potentially altered pharmacological properties. []
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